molecular formula C19H21NO2 B2852855 (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide CAS No. 431074-01-0

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

Cat. No. B2852855
M. Wt: 295.382
InChI Key: ZSNXNZIINHXLID-JLHYYAGUSA-N
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Description

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as EEPP, and it belongs to the class of propenamides.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide involves the reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine to form the corresponding imine, which is then reduced to the amine. The amine is then reacted with acryloyl chloride to form the final product.

Starting Materials
4-ethoxybenzaldehyde, 2-phenylethylamine, acryloyl chloride, sodium borohydride, hydrochloric acid, sodium hydroxide, diethyl ether, dichloromethane, ethyl acetate, magnesium sulfate, anhydrous sodium sulfate

Reaction
Step 1: Reaction of 4-ethoxybenzaldehyde with 2-phenylethylamine in dichloromethane in the presence of hydrochloric acid to form the corresponding imine., Step 2: Reduction of the imine with sodium borohydride in methanol to form the amine., Step 3: Reaction of the amine with acryloyl chloride in dichloromethane in the presence of triethylamine to form the final product., Step 4: Purification of the product by extraction with diethyl ether, washing with sodium hydroxide solution, drying over magnesium sulfate, and evaporating the solvent to obtain the pure product.

Mechanism Of Action

The mechanism of action of EEPP is not fully understood. However, it has been suggested that EEPP may exert its pharmacological effects by modulating the activity of different signaling pathways, such as the NF-κB and MAPK pathways. EEPP may also interact with different types of receptors, such as the cannabinoid receptors.

Biochemical And Physiological Effects

EEPP has been shown to exhibit significant biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. EEPP has also been shown to inhibit the activity of different enzymes, such as COX-2 and iNOS. In addition, EEPP has been found to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

EEPP has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. EEPP is also stable under different experimental conditions, and it can be easily stored. However, there are some limitations to the use of EEPP in lab experiments. For example, its solubility in water is relatively low, which may limit its use in certain types of experiments.

Future Directions

There are several future directions for the study of EEPP. One potential direction is to investigate its potential use in the treatment of different types of cancer, such as breast cancer and lung cancer. Another potential direction is to study the effect of EEPP on the immune system, and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for EEPP may lead to the discovery of new analogs with improved pharmacological properties.

Scientific Research Applications

EEPP has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. EEPP has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-2-22-18-11-8-17(9-12-18)10-13-19(21)20-15-14-16-6-4-3-5-7-16/h3-13H,2,14-15H2,1H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSNXNZIINHXLID-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(4-ethoxyphenyl)-N-(2-phenylethyl)prop-2-enamide

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